molecular formula C18H35ClN2 B062011 1-Tetradecyl-3-methylimidazolium chloride CAS No. 171058-21-2

1-Tetradecyl-3-methylimidazolium chloride

Cat. No.: B062011
CAS No.: 171058-21-2
M. Wt: 314.9 g/mol
InChI Key: SDXDXENAFAXVMX-UHFFFAOYSA-M
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Description

1-Tetradecyl-3-methylimidazolium chloride is a useful research compound. Its molecular formula is C18H35ClN2 and its molecular weight is 314.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cellulose Functionalization :

    • Used in ionic liquids as a solvent for cellulose.
    • Facilitates the synthesis of cellulose derivatives like carboxymethyl cellulose and cellulose acetate.
    • Shows no degradation of the polymer when used as a solvent【Heinze, T., Schwikal, K., & Barthel, S. (2005)】(source).
  • Dispersion of Carbon Nanotubes :

    • Studied for its phase behavior in a binary mixture with ethylammonium nitrate.
    • Used to disperse multi-walled carbon nanotubes (MWCNTs) effectively without breaking the hexagonal phase structure【Zhao, M., Gao, Y., & Zheng, L. (2010)】(source).
  • Ionic Liquid Crystal in Alkane :

    • Explored for its insolubility with alkane solvents.
    • Aggregation initiated by adding 1-octanol, leading to crystal growth.
    • Crystallization conditions analyzed for understanding the structural characteristics【Kang, T., Kim, M., & Jeon, Y. (2013)】(source).
  • Liquid-Liquid Phase Transition in Solutions :

    • Used to study the phase diagrams of solutions in different solvents.
    • Exhibits upper critical solution points (UCSP) in most systems.
    • Criticality and corresponding states behavior analyzed in these solutions【Butka, A., Vale, V. R., Saracsan, D., Rybarsch, C., Weiss, V., & Schröer, W. (2008)】(source).
  • Antimicrobial Activities :

    • Investigated for enhanced antimicrobial activities in ionic liquids containing silver or copper ions.
    • Effective against a range of pathogenic bacteria and fungi【Gilmore, B., Andrews, G., Borberly, G., Earle, M., Gîlea, M. A., Gorman, S., Lowry, A. F., Mclaughlin, M., & Seddon, K. R. (2013)】(source).
  • Antistatic Properties in Polypropylene :

    • Studied for its antistatic abilities when incorporated into polypropylene.
    • Significantly reduced surface and volume resistance.
    • Affected the crystallization process and thermal stability of polypropylene【Ding, Y., Tang, H., Zhang, X., Wu, S., & Xiong, R. (2008)】(source).

Safety and Hazards

When handling 1-tetradecyl-3-methylimidazolium chloride, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The potential applications of 1-tetradecyl-3-methylimidazolium chloride, particularly in the formation of water-in-oil microemulsions for metal ion extraction, suggest promising future directions for research and industrial use .

Mechanism of Action

Target of Action

1-Tetradecyl-3-methylimidazolium chloride, also known as [C14mim][Cl], is a type of surface active ionic liquid (SAIL). It has been studied for its interactions with the anesthetic drug, procaine hydrochloride . The primary target of [C14mim][Cl] is procaine hydrochloride, where it forms a complex in an aqueous medium .

Mode of Action

The interaction between [C14mim][Cl] and procaine hydrochloride has been investigated using various methods such as surface tension, fluorescence, and dynamic light scattering measurements . The formation of drug–SAIL complexes is confirmed by the existence of cation–π interactions between the drug molecules and the imidazolium ring of the SAIL molecules . The aggregation process of SAIL is favored by increases in the concentration of the drug .

Biochemical Pathways

The formation of drug–sail complexes and the subsequent changes in aggregation suggest that [c14mim][cl] could potentially influence the pharmacokinetics and bioavailability of drugs like procaine hydrochloride .

Pharmacokinetics

The fact that [c14mim][cl] forms complexes with procaine hydrochloride and influences its aggregation suggests that it may have an impact on the drug’s bioavailability .

Result of Action

The formation of drug–SAIL complexes and the changes in aggregation due to [C14mim][Cl] suggest that it can influence the behavior of drugs like procaine hydrochloride in the body . This could potentially lead to changes in the drug’s efficacy and side effects, although more research is needed to confirm these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [C14mim][Cl]. For instance, the aggregation process of SAIL is favored by increases in the concentration of the drug . This suggests that the drug concentration in the environment where [C14mim][Cl] is used can influence its action. Additionally, [C14mim][Cl] is known to have good thermal stability , which means its action and stability could be influenced by temperature.

Properties

IUPAC Name

1-methyl-3-tetradecylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXDXENAFAXVMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049229
Record name 1-Methyl-3-tetradecylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171058-21-2
Record name 1-Tetradecyl-3-methylimidazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171058-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-tetradecylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.